molecular formula C12H19FO5 B13430754 (3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B13430754
M. Wt: 262.27 g/mol
InChI Key: VELRGKXNSJVRMO-XNMJNOLGSA-N
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Description

The compound (3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a fluorinated bicyclic acetal derivative with a complex stereochemical profile. Its structure features a fused furo[2,3-d][1,3]dioxole core, two 2,2-dimethyl-1,3-dioxolane rings, and a fluorine substituent at position 4. This compound is likely a chiral intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where fluorine incorporation enhances metabolic stability and lipophilicity .

Key characteristics:

  • Molecular formula: C₁₃H₂₀F₅O₆ (estimated based on structural analogs).
  • Stereochemistry: Four stereocenters (3aR,5S,6S,6aS) dictate its spatial arrangement.
  • Functional groups: Fluorine, dioxolane rings, and a furan moiety.

Properties

Molecular Formula

C12H19FO5

Molecular Weight

262.27 g/mol

IUPAC Name

(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

InChI

InChI=1S/C12H19FO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5H2,1-4H3/t6?,7-,8-,9+,10+/m0/s1

InChI Key

VELRGKXNSJVRMO-XNMJNOLGSA-N

Isomeric SMILES

CC1(OCC(O1)[C@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)F)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)F)C

Origin of Product

United States

Preparation Methods

Fluorination of Sugar Derivatives

The most established approach involves starting from protected sugar derivatives, such as allofuranose diacetonide. The fluorination process typically employs deoxyfluorinating reagents under controlled conditions to achieve high stereoselectivity.

Procedure Highlights:

  • Starting Material: Allofuranose diacetonide, a protected form of allofuranose, serves as the precursor due to its stability and ease of functionalization.
  • Reagent: Deoxyfluorinating agents such as Deoxyfluor in toluene, or alternatives like diethylaminosulfur trifluoride (DAST), are used to replace hydroxyl groups with fluorine.
  • Reaction Conditions: The fluorination is performed at low temperatures (around -78°C) to maintain stereocontrol, often in an inert solvent like dichloromethane or toluene, with pyridine as a base or solvent to scavenge acids formed during the process.
  • Reaction Time: Extended reaction times (up to 7 days) at elevated temperatures (around 40°C) are sometimes necessary to ensure complete conversion.

Example Data:

Parameter Details
Reagent 2.7 M Deoxyfluor in toluene
Temperature -78°C to 40°C
Duration 7 days
Yield Up to 95%

Reference: The synthesis from allofuranose diacetonide is detailed in chemical literature, with yields reaching 95% under optimized conditions.

Cyclization and Ring Closure

Following fluorination, the next step involves cyclization to form the fused ring system. This typically involves intramolecular nucleophilic attack facilitated by the appropriate protecting groups and reaction conditions.

  • Method: Acidic or basic conditions promote cyclization, often using mild Lewis acids or thermal treatment.
  • Outcome: Formation of the tetrahydrofuro[2,3-d]dioxole core with retention of stereochemistry.

Protecting Group Strategies

Protection of hydroxyl groups as acetonides or isopropylidene derivatives is crucial to direct the fluorination and cyclization steps selectively. Deprotection steps follow the ring formation, often under mild acidic conditions, to yield the target compound.

Alternative Synthetic Routes

Direct Fluorination of Preformed Fused Rings

Some approaches involve synthesizing the fused ring system first, followed by selective fluorination at the desired position using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Use of Chiral Catalysts

Chiral catalysts or auxiliaries have been explored to improve stereoselectivity during fluorination, although these methods are less common due to the complexity of stereocontrol in such dense molecules.

Summary of Key Reaction Parameters and Yields

Step Reagents Conditions Yield Reference
Fluorination Deoxyfluor in toluene -78°C to 40°C, 7 days 95%
Cyclization Acidic conditions Mild heat Not specified
Deprotection Acidic hydrolysis Room temperature High

Notes on Optimization and Challenges

  • Stereoselectivity: Achieving the correct stereochemistry at the fluorinated center remains a challenge, often requiring chiral auxiliaries or catalysts.
  • Reaction Time: Extended reaction times are sometimes necessary to reach high yields, which can affect scalability.
  • Purification: The fused ring system's complexity necessitates chromatographic purification, often using MPLC or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, (3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorine substituent can enhance binding affinity and specificity in biochemical assays .

Medicine

The compound’s potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its unique structure may offer advantages in drug design, such as improved bioavailability and metabolic stability .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. The fluorine substituent plays a crucial role in enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Non-Fluorinated Analogs

Compound A : (3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
  • Source :
  • Molecular formula : C₁₂H₂₀O₆
  • Key differences: Replaces fluorine with a hydroxyl (-OH) group at position 5. Hydroxyl groups are prone to oxidation, reducing stability in acidic/basic conditions .
  • Applications : Used as a chiral building block in carbohydrate chemistry .
Compound B : (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS 2595-05-3)
  • Source :
  • Molecular formula : C₁₂H₂₀O₆
  • Key differences :
    • Stereochemical variation at position 5 (5R instead of 5S).
    • Lacks fluorine, altering electronic properties and reactivity.
  • Synthesis : Produced via diastereoselective acetalization, highlighting the importance of stereocontrol in analogous compounds .

Fluorinated Derivatives

Compound C : (3aS,4R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid
  • Source : (analogous structure)
  • Key differences :
    • Fluorine at position 4 instead of 6.
    • Carboxylic acid group introduces acidity (pKa ~3-4), unlike the neutral dioxolane rings in the target compound.
  • Applications : Intermediate in nucleoside analog synthesis .

Triflate and Azide Derivatives

Compound D : Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate
  • Source :
  • Molecular formula : C₁₆H₁₇F₃O₈S
  • Key differences :
    • Triflate (-OTf) group enhances leaving-group ability, enabling nucleophilic substitutions.
    • Aromatic phenyl group increases rigidity.
  • Synthetic utility : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Compound E : (3aR,5R,6S,6aR)-5-Azido-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-6-yl acetate
  • Source :
  • Key differences :
    • Azide (-N₃) group facilitates click chemistry (e.g., CuAAC reactions).
    • Acetate ester improves solubility in polar solvents.
  • Applications : Functionalization of biomolecules .

Comparative Data Table

Compound Substituents Molecular Formula Molecular Weight Key Properties Applications
Target Compound 6-F, dioxolane rings C₁₃H₂₀F₅O₆ ~390.3 High lipophilicity, stereochemical complexity Drug intermediates
Compound A 6-OH, dioxolane rings C₁₂H₂₀O₆ 260.3 Hydrophilic, oxidatively labile Chiral synthons
Compound D Triflate, phenyl C₁₆H₁₇F₃O₈S 426.4 Electrophilic, reactive in cross-couplings Catalytic reactions
Compound E Azide, acetate C₁₀H₁₅N₃O₆ 273.2 Click chemistry compatibility Bioconjugation

Biological Activity

The compound (3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a synthetic organic molecule with potential biological applications. Its structure suggests it may exhibit interesting pharmacological properties, particularly in the fields of antimicrobial and antifungal activity.

Basic Information

PropertyValue
Molecular FormulaC27H34O7
Molecular Weight470.55 g/mol
CAS Number1646857-54-6
Density1.22 g/cm³ (predicted)
Boiling Point545.1 °C (predicted)

Structural Characteristics

The compound features a complex structure with multiple functional groups, including dioxolane and tetrahydrofuro moieties. The presence of a fluorine atom may enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar dioxolane derivatives. A study published in Molecules demonstrated that several synthesized 1,3-dioxolanes exhibited significant antibacterial and antifungal activities against various pathogens:

  • Antibacterial Activity : Compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
  • Antifungal Activity : The same compounds demonstrated effective antifungal activity against Candida albicans, with MIC values indicating strong efficacy .

Case Studies

In a comparative study of dioxolane derivatives:

  • Compound A : Showed excellent activity against S. aureus with an MIC of 625 µg/mL.
  • Compound B : Demonstrated significant antifungal activity against C. albicans, with MIC values ranging from 156.25 to 312.5 µg/mL.
  • Compound C : Exhibited no activity against certain Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae but was effective against Pseudomonas aeruginosa .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorine substitution may enhance lipophilicity and facilitate membrane penetration, leading to increased antimicrobial efficacy.

Research Findings

A comprehensive analysis of the biological activities of dioxolane derivatives has been conducted:

  • In vitro Studies : Various derivatives have been synthesized and screened for their antibacterial and antifungal properties.
  • Structure-Activity Relationship (SAR) : The studies indicate that modifications in the dioxolane structure can significantly affect biological activity, suggesting avenues for further research in drug design .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

  • Methodology : Synthesis requires precise control of reaction parameters, including temperature (−78°C to 25°C for sensitive fluorination steps), solvent choice (e.g., anhydrous THF or dichloromethane), and protecting group strategies (e.g., dioxolane rings for hydroxyl protection). Diastereomer formation can occur during fluorination or ring closure steps, necessitating chiral chromatography or crystallization for separation .
  • Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and High-Performance Liquid Chromatography (HPLC) with chiral columns are essential to confirm stereochemistry and purity (>97%) .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., acetone/water mixtures). Data collection parameters include a Monoclinic system (e.g., space group P2₁) with unit cell dimensions (e.g., a = 5.58 Å, b = 15.61 Å, c = 8.07 Å, β = 98.9°) .
  • Refinement : Software like SHELXL refines structures using least-squares methods, achieving R values <0.03 for high confidence in stereochemical assignments .

Advanced Research Questions

Q. How do reaction conditions influence the diastereomeric ratio (dr) during fluorination?

  • Experimental Design : Fluorination via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® reagents at low temperatures (−40°C) minimizes epimerization. Kinetic vs. thermodynamic control can shift dr values (e.g., 8:1 observed in related dioxolane systems) .
  • Data Contradiction Analysis : Conflicting dr values may arise from solvent polarity (e.g., acetonitrile vs. toluene) or trace moisture. Use ¹⁹F NMR to monitor real-time fluorination progress and optimize quenching steps .

Q. What strategies mitigate degradation of the fluoro-furodioxole moiety under acidic/basic conditions?

  • Stability Studies : Accelerated degradation studies in pH 1–13 buffers at 40°C identify vulnerable sites (e.g., dioxolane ring opening). LC-MS tracks degradation products, revealing hydrolysis of the fluoro group as a major pathway .
  • Mitigation : Lyophilization under inert atmosphere and storage at −20°C in amber vials with desiccants extend shelf life. Formulation with cyclodextrin derivatives improves aqueous stability .

Q. How can computational modeling predict the compound’s reactivity in glycosylation reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for glycosidic bond formation. Key parameters include orbital interactions (e.g., C-6 fluorine’s electron-withdrawing effect) and steric hindrance from dimethyl groups .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Data Interpretation and Optimization

Q. How to resolve contradictions in NMR spectral data for diastereomers?

  • Case Study : Overlapping signals in ¹H NMR (e.g., H-5/H-6 protons) can be resolved using 2D techniques (COSY, NOESY). For example, NOESY correlations between H-6a (δ 4.2 ppm) and the dioxolane methyl groups confirm axial vs. equatorial fluorine orientation .
  • Advanced Tools : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) detects conformational exchange broadening, clarifying dynamic stereochemical processes .

Q. What chromatographic methods optimize purification of fluorinated byproducts?

  • Methodology : Reverse-phase HPLC (C18 column, 5 µm) with gradient elution (10–90% acetonitrile/0.1% TFA) separates polar byproducts. For non-polar impurities, flash chromatography on silica gel (hexane/ethyl acetate 3:1) is effective .
  • Troubleshooting : Persistent low yields (<40%) may indicate competing elimination pathways; adding molecular sieves (3Å) or switching to bulky bases (DIPEA) suppresses side reactions .

Biological and Mechanistic Probes

Q. How to design derivatives for probing enzymatic interactions without altering core stereochemistry?

  • Derivatization Strategies : Introduce photoaffinity labels (e.g., diazirine) at the C-5 dioxolane position or isotopic labeling (²H/¹³C) at C-6 for tracking metabolic pathways. Retain the fluoro group to maintain hydrogen-bonding mimicry .
  • Validation : Surface Plasmon Resonance (SPR) assays measure binding affinity (KD) to target enzymes (e.g., glycosyltransferases), with ΔΔG calculations comparing wild-type vs. mutant proteins .

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